molecular formula C6H8ClNO2S B128081 2-chloro-N-(2-oxothiolan-3-yl)acetamide CAS No. 84611-22-3

2-chloro-N-(2-oxothiolan-3-yl)acetamide

Cat. No. B128081
CAS RN: 84611-22-3
M. Wt: 193.65 g/mol
InChI Key: OSXVVUUZQNPXHC-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-oxothiolan-3-yl)acetamide is a chemical entity that has been the subject of various research studies. Although the provided papers do not directly discuss this compound, they do provide insights into similar chloroacetamide derivatives and their chemical behavior, which can be informative for understanding the properties and reactions of 2-chloro-N-(2-oxothiolan-3-yl)acetamide.

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the acylation of aromatic compounds with chloroacetyl chloride. For instance, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, follows a route from unsubstituted indole to the final acetamide product, indicating a multi-step process that includes acylation and chlorination steps . This suggests that the synthesis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide might also involve similar steps, starting from a thiolane derivative and proceeding through acylation and chlorination.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is characterized by the presence of chloro and acetamide groups attached to aromatic or heteroaromatic rings. For example, the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows the chlorophenyl ring oriented at a slight angle to the thiazole ring, and the molecules are linked via intermolecular interactions . This indicates that the molecular structure of 2-chloro-N-(2-oxothiolan-3-yl)acetamide would likely exhibit similar angular orientation between its rings and could participate in intermolecular interactions.

Chemical Reactions Analysis

Chloroacetamide derivatives are reactive and can participate in various chemical reactions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This reactivity towards amines suggests that 2-chloro-N-(2-oxothiolan-3-yl)acetamide could also undergo reactions with nucleophiles, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by their molecular structure. The intramolecular hydrogen bonding and intermolecular interactions observed in the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide affect its crystal packing and solvatochromic behavior in different solvents . This implies that 2-chloro-N-(2-oxothiolan-3-yl)acetamide may also display specific solvatochromic effects and have a distinct crystal packing influenced by its own intramolecular and intermolecular interactions.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, have significant commercial importance and a variety of biological effects. Research has extensively explored these effects over the years, contributing to a better understanding of their biological consequences in humans. This body of work underscores the chemicals' varied responses, which are both qualitatively and quantitatively distinct, reflecting their biological activity and usage or proposed usage across different contexts (Kennedy, 2001).

Synthesis and Pharmacological Activities of Derivatives

The literature on piracetam, a derivative of γ-aminobutyric acid with the chemical name 2-oxo-1-pyrrolidine acetamide, exemplifies the synthetic and pharmacological exploration of acetamide derivatives. Piracetam has shown promising effects in managing and treating diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Its broad range of biological activities highlights the therapeutic potential of acetamide derivatives in treating central nervous system disorders and improving cognitive functions (Dhama et al., 2021).

Chemical and Biological Applications

Acetamide derivatives have also been studied for their applications in synthetic organic chemistry, particularly focusing on the N-Ar axis. This research has led to the development of chemoselective N-acylation reagents and the exploration of chiral axes due to acyclic imide-Ar bonds. These studies underscore the versatility of acetamide derivatives in facilitating chemical transformations and contributing to the development of novel synthetic methodologies (Kondo & Murakami, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-(2-oxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXVVUUZQNPXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424610
Record name 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-oxothiolan-3-yl)acetamide

CAS RN

84611-22-3
Record name 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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